1,5-Diazabicyclo(4.4.0)dec-6-ene
Overview
Description
1,5-Diazabicyclo(4.4.0)dec-6-ene is an organic compound that belongs to the class of bicyclic amidines. It is known for its strong basicity and is widely used as a catalyst in various organic reactions. The compound is a colorless solid that is soluble in a variety of solvents and is effective for a range of organic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo(4.4.0)dec-6-ene can be synthesized through several methods. One common method involves the reaction of piperazine with formaldehyde and formic acid. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
1,5-Diazabicyclo(4.4.0)dec-6-ene undergoes various types of chemical reactions, including:
Deprotonation Reactions: It acts as a strong base and can deprotonate phenols, carboxylic acids, and some C-acids.
Catalytic Reactions: It catalyzes Michael reactions, Henry reactions (nitroaldol reactions), transesterification reactions, and Knoevenagel condensations.
Common Reagents and Conditions
Michael Reactions: Typically involve the use of enones and enolates under mild conditions.
Henry Reactions: Often use nitroalkanes and aldehydes in the presence of the compound as a catalyst.
Transesterification Reactions: Usually involve esters and alcohols under basic conditions.
Knoevenagel Condensations: Involve aldehydes or ketones and active methylene compounds.
Major Products Formed
The major products formed from these reactions include β-keto esters, nitro alcohols, and α,β-unsaturated carbonyl compounds .
Scientific Research Applications
1,5-Diazabicyclo(4.4.0)dec-6-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo(4.4.0)dec-6-ene involves its strong basicity, which allows it to deprotonate various substrates. This deprotonation facilitates the formation of reactive intermediates that can undergo further transformations. The compound acts as a nucleophilic catalyst, participating in the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo(5.4.0)undec-7-ene: Another strong base with similar catalytic properties.
7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene: A methyl derivative with enhanced catalytic activity.
1,1,3,3-Tetramethylguanidine: A strong base used in similar applications.
Uniqueness
1,5-Diazabicyclo(4.4.0)dec-6-ene is unique due to its bicyclic structure, which imparts high basicity and nucleophilicity. This makes it particularly effective in catalyzing a wide range of organic reactions, including those that require strong bases .
Properties
IUPAC Name |
2,3,4,6,7,8-hexahydro-1H-pyrido[1,2-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-6-10-7-3-5-9-8(10)4-1/h4,9H,1-3,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYDYSSRJIVQDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2NCCCN2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173281 | |
Record name | 1,5-diazabicyclo(4.4.0)dec-6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19616-52-5 | |
Record name | 1,5-diazabicyclo(4.4.0)dec-6-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019616525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-diazabicyclo(4.4.0)dec-6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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